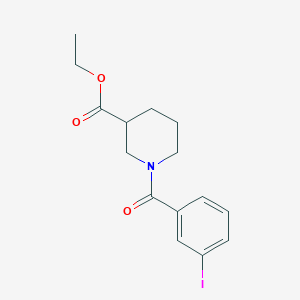

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate

説明

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate (CAS: 349442-23-5, MFCD02862396) is a piperidine-based compound featuring a 3-iodobenzoyl substituent at the 1-position and an ethyl ester group at the 3-position of the piperidine ring. It is synthesized via nucleophilic substitution or coupling reactions involving ethyl piperidine-3-carboxylate derivatives and iodobenzoyl precursors . The compound is listed as discontinued by suppliers like CymitQuimica, with a purity of 95% . Its structural uniqueness lies in the iodine atom, which confers distinct electronic and steric properties compared to halogenated analogs.

特性

IUPAC Name |

ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO3/c1-2-20-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(16)9-11/h3,5,7,9,12H,2,4,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWKESJVOWILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 3-iodobenzoic acid or its derivatives.

Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products Formed

Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of N-oxides and other oxidized products.

科学的研究の応用

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The iodinated benzoyl group plays a crucial role in its binding affinity and specificity, while the piperidine ring contributes to its overall stability and reactivity .

類似化合物との比較

Halogen-Substituted Benzoyl Derivatives

Halogen substitution at the benzoyl group significantly impacts molecular properties. Key analogs include:

Key Observations :

- Electronic Effects : The iodine atom’s electron-withdrawing nature enhances electrophilicity at the carbonyl group compared to bromine or chlorine analogs .

- Steric Effects : The larger atomic radius of iodine (1.98 Å vs. 1.14 Å for Cl) may hinder reactions requiring precise spatial alignment, such as enzyme binding .

- Synthetic Utility : Bromo and chloro derivatives are more commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their lower cost and higher availability .

Piperidine-3-carboxylate Derivatives with Heterocyclic Substituents

Other analogs replace the benzoyl group with heterocycles or functionalized chains:

Key Observations :

- Biological Activity : Thiadiazole and indole derivatives show enhanced binding to biological targets (e.g., enzymes, receptors) due to hydrogen-bonding capabilities .

- Synthetic Routes : These compounds are synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation) or cyclization strategies .

Physicochemical and Pharmacokinetic Properties

- Solubility: this compound’s logP (estimated 3.2) suggests moderate lipophilicity, comparable to bromo analogs but higher than hydrophilic derivatives like ethyl 1-(aminomethyl)cyclohexanecarboxylate .

- Stability : The iodine-carbon bond is susceptible to photodegradation, limiting its shelf life compared to chloro or bromo derivatives .

生物活性

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on various studies that elucidate its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl ester and a 3-iodobenzoyl group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In particular, the introduction of halogen atoms, such as iodine in this compound, enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures possess good docking energy and oral absorption capabilities, which are critical for their effectiveness as antimicrobial agents .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Its ability to modulate pathways involved in cancer cell proliferation and survival has been noted. For instance, piperidine derivatives have demonstrated inhibitory effects on key enzymes involved in tumor growth, suggesting a potential role in cancer therapy .

3. Neuropharmacological Effects

This compound may also influence the central nervous system (CNS). Compounds with similar piperidine structures are known to interact with GABA receptors, potentially providing anxiolytic or sedative effects. The modulation of neurotransmitter systems could offer therapeutic avenues for anxiety disorders and other CNS-related conditions .

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various piperidine derivatives found that those with halogen substitutions exhibited enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was among the compounds tested, showing a minimum inhibitory concentration (MIC) lower than standard antibiotics like streptomycin .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。